3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a hydroxypropyl chain, and a pyrrole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide typically involves multiple steps, including the formation of the bromophenyl group, the hydroxypropyl chain, and the pyrrole ring. Common synthetic routes may involve:
Formation of the Bromophenyl Group: This can be achieved through bromination of a phenyl precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Hydroxypropyl Chain: This step may involve the reaction of a suitable alkyl halide with a hydroxyl-containing compound under basic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a hydroxy compound
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and bromophenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide
- 3-(2-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide
- 3-(2-iodophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)propanamide imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-20-12-4-7-15(20)16(21)10-11-19-17(22)9-8-13-5-2-3-6-14(13)18/h2-7,12,16,21H,8-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSXGDPBWXBCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)CCC2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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